The synthesis of ARQ-171 involves several chemical methodologies that facilitate the creation of its complex molecular structure. A notable approach includes one-pot synthesis, which streamlines the process by combining multiple reaction steps into a single procedure. This method enhances efficiency and reduces the time required for synthesis.
Technical details regarding the synthesis often focus on the use of specific reagents and conditions that optimize yield and purity. For instance, the incorporation of chlorophenyl and pyrrolidinyl groups has been explored to enhance molecular interactions and stability, which are critical for the compound's efficacy as an antineoplastic agent.
The molecular structure of ARQ-171 can be described using its molecular formula and a molecular weight of 651.16 g/mol. The IUPAC name is given as:
This structure features multiple functional groups that contribute to its biological activity, including a chlorophenyl moiety, which is crucial for its interaction with biological targets.
ARQ-171 undergoes various chemical reactions that are essential for its activation and interaction with biological targets. The primary reaction involves binding to E2F transcription factor 1, leading to downstream effects that promote apoptosis in cancer cells. The compound's reactivity can be influenced by external factors such as pH and temperature, which are critical during experimental applications .
The reactivity profile of ARQ-171 includes:
The mechanism of action for ARQ-171 centers around its ability to activate the E2F pathway. Upon administration, ARQ-171 binds to specific receptors or proteins associated with E2F transcription factor 1, leading to increased expression levels. This activation results in:
Data supporting this mechanism include experimental results demonstrating reduced tumor growth in models treated with ARQ-171 compared to controls .
ARQ-171 exhibits properties typical of small organic molecules:
Key chemical properties include:
These properties are essential for understanding how ARQ-171 can be effectively utilized in laboratory settings and therapeutic applications.
ARQ-171 has significant applications in scientific research, particularly within oncology:
Research continues to explore its efficacy across different cancer types, aiming to establish ARQ-171 as a viable therapeutic option in clinical settings .
ARQ-171 is a small-molecule investigational compound designed to selectively target the E2F-1 transcription factor, a master regulator of cell cycle progression and DNA damage response (DDR). E2F-1 controls the expression of genes essential for G1/S phase transition, DNA replication (e.g., DNA polymerase α, thymidylate synthase), and apoptosis (e.g., Bim, Apaf1) [1] [10]. In cancer cells, dysregulation of the retinoblastoma (Rb)-E2F pathway frequently occurs, leading to uncontrolled proliferation. ARQ-171 reactivates E2F-1-mediated transcriptional control, bypassing common Rb pathway defects [2] [10]. This restoration forces cancer cells to recognize accumulated DNA damage, initiating checkpoint activation and programmed cell death [1] [5].
ARQ-171 directly stimulates DDR pathways by leveraging E2F-1's role in sensing genomic instability. Upon exposure, the compound triggers rapid phosphorylation of key DDR kinases, including:
Table 1: DDR Signaling Molecules Activated by ARQ-171
Kinase | Primary Function | Downstream Substrates | Biological Consequence |
---|---|---|---|
ATM | DSB recognition | H2AX, CHK2, p53 | Cell cycle arrest, DNA repair |
DNA-PK | NHEJ repair initiation | Ku70/Ku80, Artemis | DSB repair |
ATR* | Replication stress response | CHK1, RPA32 | Replication fork stabilization |
Note: ATR activation is context-dependent and not universally observed [1] [6].
This kinase cascade culminates in histone H2AX phosphorylation (γH2AX), a biomarker of DNA damage, and recruitment of repair proteins (e.g., MRE11) to nuclear foci [6]. Unlike genotoxic chemotherapies that indiscriminately damage DNA, ARQ-171 exploits pre-existing replication stress in cancer cells, amplifying endogenous damage signals [1] [3].
ARQ-171-induced DDR activation converges on mitochondrial apoptosis through two primary mechanisms:
Table 2: Apoptotic Regulators Modulated by ARQ-171
Target | Function | Regulation by ARQ-171 | Impact on Cancer Cells |
---|---|---|---|
Bim/Puma | BH3-only proteins | Upregulated | MOMP potentiation |
Apaf1 | Caspase-9 activator | Upregulated | Enhanced apoptosome formation |
Caspase-9/3 | Executioner caspases | Activated | Proteolytic cell dismantling |
Cancer selectivity arises from:
ARQ-171 represents a distinct class of DDR modulators compared to established checkpoint therapies:
Table 3: Comparison of Checkpoint Modulation Strategies
Strategy | Molecular Target | Mechanism | Key Limitations |
---|---|---|---|
ARQ-171 | E2F-1 transcription factor | Activates DDR/apoptosis | Cardiac toxicity (QTc prolongation) [5] |
PARP Inhibitors | PARP-1/2 | Block SSB repair → synthetic lethality | BRCA-dependent efficacy |
ATR/CHK1 Inhibitors | ATR/CHK1 kinases | Abrogate G2/M arrest | Hematological toxicity |
Immune Checkpoint Blockers | PD-1/CTLA-4 | Restore T-cell activity | Low response rates in "cold" tumors |
Unlike PARP inhibitors that induce synthetic lethality in DNA repair-deficient cancers (e.g., BRCA-mutants), ARQ-171 directly activates E2F-1-driven apoptosis independently of specific repair defects [1] [4]. Contrasted with immune checkpoint inhibitors (e.g., anti-PD-1), which modulate extracellular T-cell signals, ARQ-171 operates intrinsically within cancer cell signaling cascades [4] [8]. However, its clinical development was halted due to QTc prolongation observed in Phase 1 trials, a toxicity not commonly associated with PARP or immune checkpoint agents [5].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: